4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
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Description
4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C27H25FN4O4S and its molecular weight is 520.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with complex structures, including quinazolinones and triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. Such research demonstrates the potential of these compounds to serve as bases for developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and assessed their antimicrobial efficacy, highlighting the ongoing search for new compounds with beneficial biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimicrobial and Anticonvulsant Activities
Further exploration into quinazolinone derivatives reveals their potential in both antimicrobial and anticonvulsant applications. Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives, evaluating their efficacy against various microbial strains and their anticonvulsant activities. This research underscores the versatility of such compounds in medicinal chemistry, offering pathways to multifunctional drug development (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Novel Antimicrobial Agents
The search for novel antimicrobial agents continues with the synthesis of new chemical entities, such as quinazolinone and thiazolidinone derivatives. Desai, Vaghani, and Shihora (2013) developed fluorine-containing compounds with potential antimicrobial properties, illustrating the innovative approaches taken to combat resistant microbial strains. The design of these compounds often involves the incorporation of specific functional groups aimed at enhancing biological activity and solubility (Desai, Vaghani, & Shihora, 2013).
EGFR Inhibitors and Anticancer Applications
Quinazolinone derivatives have also been explored for their anticancer potential, particularly as inhibitors of the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. Zhang et al. (2021) discussed the synthesis and evaluation of 3-methylquinazolinone derivatives as EGFR inhibitors, demonstrating significant antiproliferative activities against tumor cells. This work highlights the role of structural optimization in developing more effective anticancer drugs (Zhang, Wang, Li, Le, Liu, Yang, Li, Bao, & Yan, 2021).
properties
IUPAC Name |
4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHANNVYQZXULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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